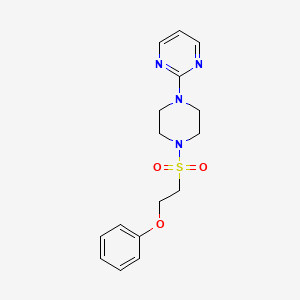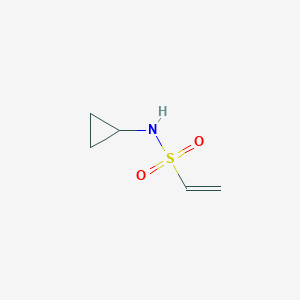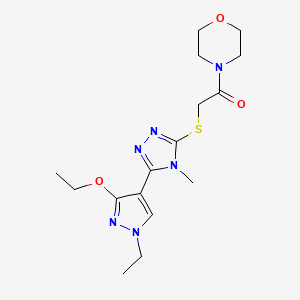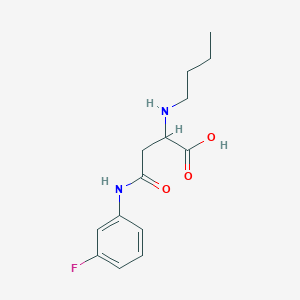![molecular formula C15H16N4O3S B2606969 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097903-19-8](/img/structure/B2606969.png)
2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Solvent Influence
One study explored the thermo-acoustical parameters of solutions containing derivatives of the mentioned chemical compound in different solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The research aimed to understand how temperature and solvent types affect molecular interactions by analyzing parameters such as density, viscosity, and ultrasonic sound velocity. This study contributes to the fundamental understanding of solvent effects on the molecular properties of complex organic compounds (Godhani, Mulani, & Mehta, 2019).
Anti-Inflammatory Activity
Another research focused on the synthesis of novel compounds related to the chemical structure and evaluated their anti-inflammatory activities. By employing in-vitro and in-vivo methods, the study provided insights into the potential therapeutic applications of these compounds. The findings suggest a promising avenue for developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
Green Synthesis Approaches
Research on green synthesis methodologies has also been conducted, highlighting an efficient microwave-assisted synthesis of derivatives, emphasizing eco-friendly procedures. The study demonstrated a method to accelerate chemical reactions, offering a sustainable alternative to conventional synthesis processes. This research underscores the importance of eco-friendly approaches in chemical synthesis (Said et al., 2020).
Anticonvulsant Activity
The synthesis of thiadiazole derivatives and their evaluation for anticonvulsant activity highlighted the potential neurological applications of these compounds. Through the MES test and neurotoxicity assessment, certain derivatives showed significant anticonvulsant properties without neurotoxic effects, suggesting their potential in treating convulsive disorders (Harish, Mohana, & Mallesha, 2014).
Antimicrobial Agents
Another study focused on the catalytic N-formylation for synthesizing antimicrobial agents, demonstrating the chemical versatility of piperazine-based compounds in generating effective antimicrobial derivatives. This research contributes to the ongoing search for new antimicrobial compounds amid rising antibiotic resistance (Patel & Park, 2015).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-15(8-11-1-2-12-13(7-11)22-10-21-12)19-5-3-18(4-6-19)14-9-16-23-17-14/h1-2,7,9H,3-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVRDQFEHKEXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2606888.png)


![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)




![3-(2,6-Dichlorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2606899.png)
![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)
![4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2606907.png)